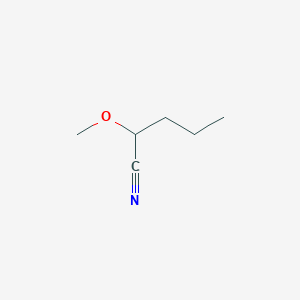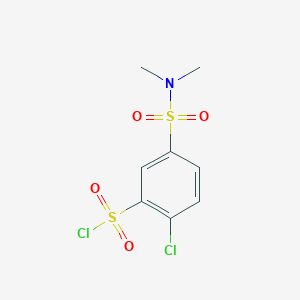
2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride
Übersicht
Beschreibung
2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C8H9Cl2NO4S2 and a molecular weight of 318.2 g/mol . This compound is characterized by the presence of both sulfonyl and chlorosulfonyl functional groups, making it a versatile reagent in organic synthesis.
Vorbereitungsmethoden
The synthesis of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride typically involves the chlorination of 2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid. The reaction is carried out under controlled conditions using thionyl chloride (SOCl2) as the chlorinating agent . The reaction proceeds as follows:
2-Chloro-5-(dimethylsulfamoyl)benzenesulfonic acid+SOCl2→2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride+SO2+HCl
Industrial production methods may involve similar chlorination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorosulfonyl group is replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, the presence of sulfonyl groups suggests potential reactivity under strong oxidizing or reducing conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts and boron reagents.
Common reagents and conditions for these reactions include bases like triethylamine (TEA) or pyridine, solvents such as dichloromethane (DCM) or tetrahydrofuran (THF), and catalysts like palladium on carbon (Pd/C).
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride has a wide range of applications in scientific research:
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups that can further react with nucleophiles.
Medicine: It may be involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The chlorosulfonyl group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonyl thiol derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-Chloro-5-(dimethylsulfamoyl)benzene-1-sulfonyl chloride include:
2-Chloro-5-(methylsulfamoyl)benzene-1-sulfonyl chloride: Differing by one methyl group, this compound exhibits similar reactivity but may have different steric and electronic properties.
2-Chloro-5-(ethylsulfamoyl)benzene-1-sulfonyl chloride: With an ethyl group instead of a dimethyl group, this compound also shows similar reactivity but with variations in solubility and reactivity.
2-Chloro-5-(isopropylsulfamoyl)benzene-1-sulfonyl chloride: The isopropyl group introduces more steric hindrance, potentially affecting the compound’s reactivity and applications.
These comparisons highlight the unique properties of this compound, particularly its balance of reactivity and stability, making it a valuable reagent in various chemical processes.
Eigenschaften
IUPAC Name |
2-chloro-5-(dimethylsulfamoyl)benzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO4S2/c1-11(2)17(14,15)6-3-4-7(9)8(5-6)16(10,12)13/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTTMSFAENXCAJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzenemethanol, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B3390320.png)
![7-Isocyanato-2,3-dihydrobenzo[b]furan](/img/structure/B3390326.png)
![Bicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B3390331.png)

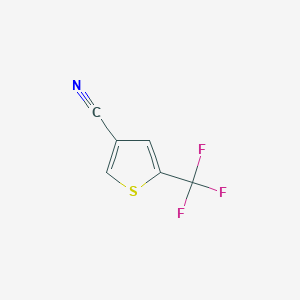
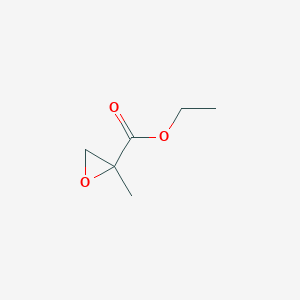
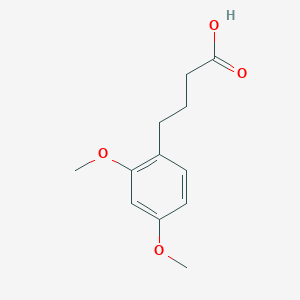
![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine](/img/structure/B3390368.png)
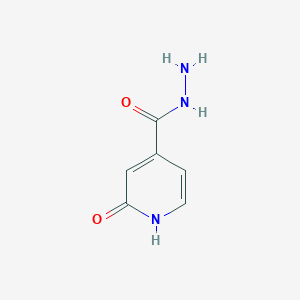
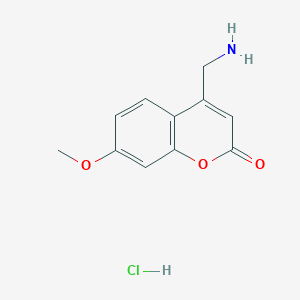
![5-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3390404.png)

